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Abstract
This technical guide provides a comprehensive overview of 2,4-Difluoro-3-
hydroxybenzaldehyde (CAS No. 192927-69-8), a fluorinated aromatic aldehyde of significant

interest in medicinal chemistry and drug discovery. This document details the compound's

chemical structure, physicochemical properties, and its emerging role as a crucial building

block in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras

(PROTACs). While specific experimental protocols for its synthesis and its direct involvement in

signaling pathways are not extensively documented in publicly available literature, this guide

consolidates the existing information and provides context through related compounds and

technologies.

Chemical Identity and Structure
2,4-Difluoro-3-hydroxybenzaldehyde is a substituted benzaldehyde with the chemical

formula C₇H₄F₂O₂. The presence of two fluorine atoms and a hydroxyl group on the aromatic

ring significantly influences its electronic properties and reactivity, making it a valuable synthon

in organic chemistry.

Chemical Structure:
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Caption: Chemical structure of 2,4-Difluoro-3-hydroxybenzaldehyde.

Table 1: Compound Identification

Identifier Value

CAS Number 192927-69-8[1]

Molecular Formula C₇H₄F₂O₂[1]

Molecular Weight 158.10 g/mol [1]

IUPAC Name 2,4-Difluoro-3-hydroxybenzaldehyde

InChI
InChI=1S/C7H4F2O2/c8-5-2-1-4(3-

10)6(9)7(5)11/h1-3,11H

InChIKey NDEDPHKYSOYQOY-UHFFFAOYSA-N

SMILES O=Cc1c(O)c(F)cc(F)c1

Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2,4-Difluoro-3-
hydroxybenzaldehyde are limited. The table below summarizes the available information from

various chemical suppliers and databases.

Table 2: Physicochemical Data

Property Value Source

Appearance
White to cream crystals or

powder
Thermo Scientific Chemicals

Purity ≥95% Ambeed, Inc.[2]

Storage Conditions Inert atmosphere, 2-8°C Ambeed, Inc.[2]
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A specific, detailed experimental protocol for the synthesis of 2,4-Difluoro-3-
hydroxybenzaldehyde is not readily available in peer-reviewed journals. However, a patented

method for the preparation of the related compound, 2,4-difluoro-3-hydroxybenzoic acid, starts

from 3,4,5-trifluoronitrobenzene and proceeds through a multi-step synthesis involving

methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis.[3] It is plausible

that a similar synthetic strategy could be adapted to yield the aldehyde.

General synthetic routes to substituted hydroxybenzaldehydes often involve:

Formylation of fluorinated phenols: This can be achieved through various methods such as

the Vilsmeier-Haack, Gattermann, or Reimer-Tiemann reactions.

Oxidation of the corresponding benzyl alcohol: If the difluoro-hydroxytoluene precursor is

accessible, it can be selectively oxidized to the aldehyde.

Reduction of a corresponding benzoic acid derivative: The carboxylic acid can be reduced to

the aldehyde using appropriate reagents.

A patent for the preparation of 2-fluoro-4-hydroxybenzaldehyde describes a process involving

the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard

reagent exchange, reaction with DMF to form the aldehyde, and subsequent deprotection.[4]

This multi-step approach highlights a potential synthetic strategy that could be explored for 2,4-
Difluoro-3-hydroxybenzaldehyde.

Applications in Drug Discovery and Development
The primary documented application of 2,4-Difluoro-3-hydroxybenzaldehyde is as a Protein

Degrader Building Block.[5] This suggests its use in the synthesis of Proteolysis Targeting

Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate target

proteins from cells.

Role in PROTAC Technology
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.

One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin

ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation

by the proteasome.
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Caption: General mechanism of action for PROTACs.

2,4-Difluoro-3-hydroxybenzaldehyde, with its reactive aldehyde group and sites for linker

attachment, can serve as a versatile scaffold or an intermediate in the synthesis of the

"warhead" component of a PROTAC that targets a specific protein of interest. The fluorine

atoms can enhance metabolic stability and binding affinity, which are desirable properties in

drug candidates.

Potential Involvement in Signaling Pathways
There is currently no direct evidence in the scientific literature linking 2,4-Difluoro-3-
hydroxybenzaldehyde to specific signaling pathways. However, studies on structurally related

hydroxybenzaldehydes offer insights into potential biological activities.

For instance, 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA) have

been shown to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes.[5] This

pathway is crucial for development and tissue homeostasis. Furthermore, benzaldehyde

derivatives have been reported to suppress multiple signaling pathways in cancer cells,

including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-

mediated protein-protein interactions.[6]

Given the structural similarities, it is conceivable that 2,4-Difluoro-3-hydroxybenzaldehyde
could modulate these or other cellular signaling pathways. The presence of fluorine atoms may

alter its potency, selectivity, and mechanism of action compared to its non-fluorinated
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counterparts. Further research is required to elucidate the specific biological effects of this

compound.
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Caption: Hypothesized signaling pathway interactions.

Experimental Data
Mass Spectrometry
A GC-MS spectrum is available for 2,4-Difluoro-3-hydroxybenzaldehyde, which can be used

for its identification and to confirm its molecular weight.[7]

Table 3: Mass Spectrometry Data

Parameter Value

Ionization Mode Not specified (likely EI for GC-MS)

Molecular Ion (M+) Expected at m/z 158.0179

Database ID SpectraBase Compound ID: L2OxG1boyp8[7]

Conclusion
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2,4-Difluoro-3-hydroxybenzaldehyde is an emerging chemical entity with considerable

potential in the field of drug discovery, particularly as a building block for targeted protein

degraders. Its fluorinated structure offers advantages in terms of metabolic stability and binding

characteristics. While comprehensive data on its synthesis, physicochemical properties, and

biological activity are still limited, this guide consolidates the current knowledge. Further

research into its synthesis, reactivity, and biological effects is warranted to fully unlock its

potential for the development of novel therapeutics. Researchers are encouraged to explore its

utility in creating PROTACs and to investigate its influence on cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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